5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol
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Overview
Description
Molecular Structure Analysis
The molecular structure of “5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one” is represented by the linear formula C10H9BrO . The InChI code for this compound is 1S/C10H9BrO/c1-6-7-3-5-10(12)8(7)2-4-9(6)11/h2,4H,3,5H2,1H3 .Physical and Chemical Properties Analysis
The compound “5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one” is a solid at room temperature . It has a molecular weight of 225.08 .Scientific Research Applications
Organic Synthesis and Catalysis
5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol serves as a versatile building block in organic synthesis. For instance, it has been used in indium-mediated γ-pentadienylation of aldehydes and ketones to generate 1,4-diene systems. These systems can further undergo elimination to afford cross-conjugated triene systems, which are highly reactive towards dienophiles, leading to tandem intermolecular Diels−Alder adducts (Woo et al., 1999). Such reactions are fundamental in constructing complex molecular architectures in organic chemistry.
Cyclization Reactions
The compound has also shown utility in cyclization reactions, as seen in the copper-catalyzed intramolecular O-vinylation of γ-bromohomoallylic alcohols. This process leads to the formation of 2-methyleneoxetanes via a preferred 4-exo ring closure, demonstrating the compound's role in synthesizing cyclic structures with retained configurations (Fang & Li, 2007).
Building Blocks in Organic Synthesis
Furthermore, this compound is investigated as a building block in organic synthesis. For example, its reduction to the corresponding alcohol, reaction with primary amines to give 5-membered-aza-heterocycles, and reaction with activated methylene compounds to form 5-membered-carbocycles highlight its versatility in creating diverse molecular frameworks (Westerlund et al., 2001).
Electrocatalytic Reactions
The compound is also involved in electrocatalytic reactions, such as the tandem Knoevenagel-Michael reaction, to synthesize biologically significant molecules like 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). These reactions represent a facile and convenient approach for the synthesis of compounds with potential biological applications (Elinson et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would be dependent on the specific targets of the compound.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects, depending on its specific targets and the context of its action.
Properties
IUPAC Name |
5-bromo-4-methyl-2,3-dihydro-1H-inden-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-6-7-3-5-10(12)8(7)2-4-9(6)11/h2,4,10,12H,3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHBHXDSGGXWSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCC2O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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